Dicyclohexylamine hydrochloride
Description
Contextual Significance in Modern Organic Chemistry
In contemporary organic chemistry, dicyclohexylamine (B1670486) hydrochloride and its parent compound, dicyclohexylamine, are recognized for their versatility. Dicyclohexylamine is a valuable precursor in the synthesis of a wide array of other chemicals. atamankimya.com It serves as a crucial intermediate in the production of antioxidants for rubber and plastics, vulcanization accelerators, corrosion inhibitors for steam pipes (B44673) and boilers, agrochemicals, and textile chemicals. atamankimya.comwikipedia.org Furthermore, it is utilized as a catalyst for flexible polyurethane foams. atamankimya.comwikipedia.org
The reactivity of the amine group allows it to participate in various chemical transformations. chemicalbook.com For instance, it can undergo oxidation to form nitroso or nitro derivatives and can be reduced to yield primary amines. smolecule.com It also partakes in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form different derivatives. smolecule.com
Historical Trajectory of its Utilization in Chemical Synthesis and Analysis
Historically, the synthesis of dicyclohexylamine has been achieved through several methods. One common approach involves the catalytic hydrogenation of aniline (B41778) (phenylamine) using a ruthenium or palladium catalyst. atamankimya.comwikipedia.org This process typically yields a mixture of cyclohexylamine (B46788) and dicyclohexylamine. atamankimya.comwikipedia.org Another method is the reductive amination of cyclohexanone (B45756) with either ammonia (B1221849) or cyclohexylamine. atamankimya.comwikipedia.org Additionally, it can be prepared by the pressure hydrogenation of diphenylamine (B1679370) with a ruthenium catalyst. atamankimya.comwikipedia.org
In analytical chemistry, dicyclohexylamine has been employed in the development of colorimetric sensors. Specifically, it has been used as a charge-transfer reagent in a sensor for detecting trinitrotoluene (TNT) in contaminated soils and post-blast debris. chemicalbook.com This sensor, which incoporates dicyclohexylamine in a polymer matrix, exhibits a visible color change in the presence of TNT, allowing for rapid and efficient environmental monitoring. chemicalbook.com
Overview of Key Academic Research Domains
The applications of dicyclohexylamine hydrochloride and its parent amine extend into several key areas of academic research. A significant area of study is its role as an enzyme inhibitor. taylorandfrancis.comnih.gov Dicyclohexylamine is a known inhibitor of spermidine (B129725) synthase, an enzyme crucial for the biosynthesis of polyamines in plants. chemicalbook.com This property has made it a valuable tool in plant biology research to study polyamine metabolism. chemicalbook.com
Furthermore, dicyclohexylamine has been investigated for its utility in materials science. It has been used to develop ionic liquid matrices for the analysis of bacteria using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). atamankimya.com It has also been instrumental in the development of new palladium catalysts for Suzuki coupling reactions, a fundamental process in organic synthesis. atamankimya.com The compound and its derivatives also serve as corrosion inhibitors, particularly as vapor-phase inhibitors to protect ferrous metals. atamankimya.comtaylorandfrancis.com
Table 1: Key Research Applications of Dicyclohexylamine and its Hydrochloride Salt
| Research Domain | Specific Application | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for antioxidants, vulcanization accelerators, corrosion inhibitors, agrochemicals, textile chemicals, and catalysts. atamankimya.comwikipedia.orgoecd.org | Serves as a versatile precursor for a wide range of commercially important chemicals. atamankimya.com |
| Analytical Chemistry | Component of a colorimetric sensor for trinitrotoluene (TNT) detection. chemicalbook.com | Enables rapid and efficient on-site assessment of TNT contamination in environmental samples. chemicalbook.com |
| Biochemistry/Plant Biology | Inhibitor of spermidine synthase to study polyamine biosynthesis. chemicalbook.com | Inhibition of spermidine synthase leads to altered levels of other polyamines, providing insights into their metabolic regulation. chemicalbook.com |
| Materials Science | Development of ionic liquid matrices for MALDI-MS and palladium catalysts for Suzuki coupling reactions. atamankimya.com | Facilitates advanced analytical techniques and important catalytic processes. atamankimya.com |
| Corrosion Inhibition | Used as a vapor-phase corrosion inhibitor for ferrous metals. atamankimya.comtaylorandfrancis.com | Provides effective protection against atmospheric corrosion for packaged or stored metals. atamankimya.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMTFSPSVOWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383148 | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-92-9 | |
| Record name | Dicyclohexylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis Methodologies and Mechanistic Investigations
Controlled Synthesis Techniques for Dicyclohexylamine (B1670486) Hydrochloride
The primary challenge in synthesizing dicyclohexylamine is often managing the selectivity between the desired secondary amine and the primary amine (cyclohexylamine) or other byproducts. Various techniques have been developed to control the reaction outcome.
Modifications to standard synthetic protocols are crucial for improving the economic viability and quality of dicyclohexylamine production. Enhanced yields and purity are often achieved by carefully selecting catalyst supports and reaction conditions. For instance, in the catalytic hydrogenation of aniline (B41778), using supports like niobic acid or tantalic acid for palladium or ruthenium catalysts has been reported to yield better results than the catalysts alone. wikipedia.org Similarly, in reductive amination, the choice of a heterogeneous catalyst, such as specific zeolites or supported metals, can significantly influence product distribution. researchgate.net Optimizing parameters like temperature, pressure, and solvent can minimize the formation of byproducts and simplify purification processes. researchgate.netnih.gov
The catalytic hydrogenation of aniline is a foundational method for producing cyclohexylamines. wikipedia.org This process typically involves reacting aniline with hydrogen gas at elevated temperatures and pressures in the presence of a metal catalyst.
While this method can produce a mixture of cyclohexylamine (B46788) and dicyclohexylamine, conditions can be tailored to favor the formation of the secondary amine. wikipedia.orgresearchgate.net Catalysts based on ruthenium, palladium, rhodium, and nickel are commonly employed. wikipedia.orgresearchgate.netgoogle.com For example, a process using a 5% rhodium on alumina (B75360) catalyst can yield a product mixture containing 97.5% cyclohexylamine and 2.4% dicyclohexylamine. google.com Research has shown that catalyst selection is critical; for instance, Pd/Al2O3 catalysts are effective for nitrobenzene (B124822) hydrogenation to aniline at elevated temperatures, a process where aniline is a key intermediate that can be further hydrogenated. nih.gov A Chinese patent suggests that a catalyst with a P-modified Al2O3 carrier and active components of Cobalt and other promoters can improve yield and selectivity in aniline hydrogenation. google.com
Table 1: Selected Catalytic Systems for Aniline Hydrogenation
| Catalyst System | Precursor | Key Products | Noteworthy Conditions/Selectivity | Source(s) |
|---|---|---|---|---|
| Ruthenium/Palladium | Aniline | Cyclohexylamine, Dicyclohexylamine | Often produces more cyclohexylamine. wikipedia.org | wikipedia.org |
| Rhodium on Alumina (5%) | Aniline | Cyclohexylamine, Dicyclohexylamine | Yielded 97.5% cyclohexylamine and 2.4% dicyclohexylamine. google.com | google.com |
| Co on P-Modified Al2O3 | Aniline | Cyclohexylamine | Designed to improve yield and selectivity for cyclohexylamine. google.com | google.com |
| Pd/Al2O3 (0.3 wt%) | Nitrobenzene | Aniline | Maximizes aniline selectivity, avoiding overhydrogenation products. nih.gov | nih.gov |
Reductive amination offers a direct and versatile route to dicyclohexylamine. This method involves the reaction of cyclohexanone (B45756) with an amine source, such as ammonia (B1221849) or cyclohexylamine, in the presence of a reducing agent. wikipedia.orgprocurementresource.com The process is typically conducted under significant pressure (18 to 200 atm) and at high temperatures (150 to 350 °C) using acidic metal catalysts. procurementresource.com
The reaction proceeds through a key imine intermediate. First, the amine attacks the carbonyl carbon of cyclohexanone to form a hemiaminal. This intermediate then dehydrates to form an N-cyclohexylcyclohexanimine. researchgate.netwikipedia.org In the final step, this imine is reduced to yield dicyclohexylamine. wikipedia.org The entire process can often be performed in a single pot, making it highly efficient for industrial applications. wikipedia.org
An alternative pathway to dicyclohexylamine involves the pressure hydrogenation of diphenylamine (B1679370). This method directly converts the aromatic rings of the precursor into cyclohexane (B81311) rings. The reaction is effectively carried out using a ruthenium catalyst under hydrogen pressure, providing a high-yield route to the desired secondary amine. wikipedia.org
While not a method for synthesizing the dicyclohexylamine molecule itself, the hydrolysis of phosphoryl chlorides provides an effective route for preparing its hydrochloride salt. Phosphoryl chloride (POCl₃) reacts rapidly with water in a hydrolysis reaction to generate phosphoric acid and hydrogen chloride (HCl). youtube.com
This in-situ generation of HCl can be used to protonate dicyclohexylamine (synthesized via one of the routes described above), leading to the formation of dicyclohexylamine hydrochloride. This method avoids the direct handling of gaseous HCl, offering a controlled way to achieve salt formation.
Reaction Kinetics and Mechanistic Pathways Involving Dicyclohexylamine
Understanding the reaction kinetics and mechanisms of dicyclohexylamine is crucial for optimizing its synthesis and predicting its behavior in various applications. Studies have explored both its formation and its subsequent reactions, such as dehydrogenation.
The mechanism of reductive amination from cyclohexanone over zeolite catalysts has been proposed to follow a Langmuir–Hinshelwood pathway. researchgate.net This model suggests that the reaction occurs via the adsorption of both cyclohexanone and ammonia onto the catalyst surface before they react. researchgate.net
Kinetic studies on the hydrogenation of related structures, such as dibenzyltoluene and diphenylacetylene, often rely on micro-kinetic models based on the Langmuir-Hinshelwood mechanism, which involves the dissociative adsorption of hydrogen on the catalyst surface. abo.firepec.org These models are essential for predicting reaction rates and selectivity under different conditions of temperature, pressure, and reactant concentrations. repec.org
Furthermore, the dehydrogenation of dicyclohexylamine over a nickel catalyst has been investigated, revealing the influence of reaction parameters on the product distribution. researchgate.net The study showed that increasing temperature enhances the conversion of dicyclohexylamine to N-cyclohexylidenecyclohexanamine (the imine) and subsequently to N-phenylcyclohexylamine. The partial pressure of hydrogen was also found to be a significant factor, affecting the reaction equilibrium and the formation of various side products. researchgate.net
Oxidative Dehydrogenation Processes to Imine Intermediates
The formation of an imine is a critical intermediate step in various synthetic routes. The direct oxidation of secondary amines, such as dicyclohexylamine, to their corresponding imines (in this case, N-cyclohexylidenecyclohexanamine) represents an efficient and atom-economical approach. This transformation is typically achieved through catalytic oxidative dehydrogenation, which avoids the traditional condensation reaction between an amine and a carbonyl compound. nih.gov
Various catalytic systems have been developed for the oxidative dehydrogenation of secondary amines. These systems often employ a metal catalyst and an oxidant. For instance, ruthenium complexes like (PPh₃)₃-Ru-Cl₂ in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP) have been shown to effectively catalyze the oxidation of secondary amines to imines. orientjchem.org The proposed mechanism involves the initial formation of a Ru-amine complex, which then undergoes β-elimination to yield an imine-Ru-hydride complex. The subsequent oxidation of this complex by TBHP regenerates the catalyst and releases the imine product. orientjchem.org
Other successful catalytic systems include those based on manganese or iron porphyrins with iodosobenzene (B1197198) as the terminal oxidant. rsc.org These catalysts have demonstrated efficacy in the smooth oxidation of both aromatic and aliphatic secondary amines to their corresponding imines. rsc.org Similarly, copper-based metal-organic frameworks (Cu-MOFs) have been utilized as efficient and recyclable heterogeneous catalysts for the oxidative dehydrogenation of amines at room temperature. nih.gov The choice of catalyst and oxidant can influence the reaction conditions and the selectivity of the process. For example, some metal-free systems using oxidants like H₂O₂ have been developed, though they may require higher temperatures and are sometimes more effective for benzylamines than for aliphatic amines. orientjchem.org
The regioselectivity of the dehydrogenation of asymmetrical aliphatic amines is often controlled by steric factors, with hydrogen being eliminated from the less substituted carbon atom. rsc.orghawaii.edu The reaction pathway generally involves the initial intermolecular oxidative addition of an N-H bond to the catalyst, rather than a C-H bond. hawaii.edu
Table 1: Catalytic Systems for Oxidative Dehydrogenation of Secondary Amines
| Catalyst | Oxidant | Solvent | Temperature (°C) | Observations | Reference(s) |
|---|---|---|---|---|---|
| (PPh₃)₃-Ru-Cl₂ | TBHP | Not specified | Not specified | Provides imine product. Different catalytic system (Na₂WO₄/H₂O₂) can yield nitrones. | orientjchem.org |
| Mn(III) or Fe(III) porphyrins | Iodosobenzene | Not specified | Not specified | Smooth oxidation of aromatic and aliphatic amines. Mn(III) salen complex is a highly effective catalyst. | rsc.org |
| Cu-MOF | TBHP | THF | 25 | Efficient and recyclable heterogeneous catalyst for homo-coupling of amines to imines. | nih.gov |
| IrH₂{C₆H₃-2,6-(PBu'₂)₂} | tert-butylethylene | Toluene | Not specified | Catalyzes transfer dehydrogenation; regioselectivity controlled by steric factors. | hawaii.edu |
Hydrolysis Kinetics of Intermediate Imines
The mechanism of imine hydrolysis in an acidic medium proceeds through a series of steps. chemistrysteps.com It begins with the protonation of the imine's nitrogen atom, forming a highly electrophilic iminium ion. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule on the iminium carbon. chemistrysteps.com A subsequent proton transfer from the oxygen to the nitrogen atom creates a carbinolamine intermediate with a good leaving group (the amine). chemistrysteps.com The lone pair of electrons on the oxygen then assists in the elimination of the amine, forming an oxonium ion. chemistrysteps.com Finally, deprotonation of the oxonium ion yields the ketone (cyclohexanone) and the protonated amine (dicyclohexylammonium ion). chemistrysteps.com
The kinetics of imine hydrolysis are significantly dependent on the pH of the solution. masterorganicchemistry.comlibretexts.org The reaction rate is generally highest in mildly acidic conditions, often around pH 4-5. masterorganicchemistry.comlibretexts.org At very low pH, most of the amine reactant exists in its protonated, non-nucleophilic ammonium (B1175870) form, which can slow down the reverse reaction (imine formation), but the hydrolysis rate itself is generally fast. libretexts.org At neutral or basic pH, the rate-determining step is often the attack of water on the imine. masterorganicchemistry.com However, under acidic conditions, the decomposition of the tetrahedral carbinolamine intermediate can become the rate-limiting step. masterorganicchemistry.com
Table 2: General pH Effects on Imine Hydrolysis
| pH Range | Key Mechanistic Feature | Rate Determining Step (General) | Consequence | Reference(s) |
|---|---|---|---|---|
| Acidic (e.g., < 5) | Imine is protonated to form a reactive iminium ion. | Decomposition of the tetrahedral intermediate. | Reaction is generally rapid. | masterorganicchemistry.com |
| Neutral / Basic | Attack of water on the neutral imine. | Attack of water. | Slower reaction rate compared to optimal acidic pH. | masterorganicchemistry.com |
| High pH | Insufficient acid to protonate the hydroxyl group in the intermediate for elimination as water (in the reverse reaction). | - | Slows the reverse reaction (imine formation). | libretexts.org |
The study of hydrolysis kinetics is crucial for controlling the reaction pathway and maximizing the yield of the desired product, whether it be the imine or the products of its hydrolysis. Kinetic models, often based on first-order kinetics, are used to describe this process, although modifications may be needed for more complex systems. nih.gov
Proton Transfer Mechanisms in Salt Formation
The final step in the formation of this compound is the proton transfer from hydrochloric acid to the dicyclohexylamine molecule. This is a fundamental acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor.
The mechanism of proton transfer is a rapid process that can be influenced by the solvent system. nih.gov In a condensed phase, the proton is never truly "free" but is always associated with other molecules. nih.gov When hydrochloric acid is introduced to dicyclohexylamine, a proton is transferred from the acid to the amine.
The thermodynamics of this transfer are highly favorable, as can be inferred from the pKa values of the species involved. The pKa of the conjugate acid of dicyclohexylamine (the dicyclohexylammonium (B1228976) ion) is approximately 11.2, while the pKa of hydrochloric acid is approximately -7. This large difference in pKa values indicates a strong driving force for the proton to be transferred from HCl to the amine. A large dataset of plausible proton transfer steps suggests that reactions with a large negative change in pKa have very high rate constants. chemrxiv.org
The process can be visualized as the interaction between the hydronium ion (H₃O⁺), if in an aqueous solution, or the HCl molecule itself in a non-aqueous solvent, and the nitrogen atom of dicyclohexylamine. The formation of the N-H bond and the breaking of the H-Cl or H-O bond occur in a concerted or very rapid stepwise fashion. nih.gov The resulting product is the dicyclohexylammonium cation and the chloride anion, which form an ionic bond in the crystalline salt.
Table 3: Estimated Thermodynamic Parameters for Proton Transfer
| Acid | Conjugate Base | pKa | Base | Conjugate Acid | pKa | ΔpKa |
|---|---|---|---|---|---|---|
| Hydrochloric Acid (HCl) | Chloride (Cl⁻) | ~ -7 | Dicyclohexylamine | Dicyclohexylammonium ion | ~ 11.2 | ~ -18.2 |
The large negative ΔpKa indicates a thermodynamically very favorable proton transfer from HCl to dicyclohexylamine.
The study of proton transfer mechanisms is a broad field, with applications ranging from organic chemistry to biochemistry. nih.gov The formation of amine salts like this compound is a classic example of this fundamental chemical process.
Structural Elucidation and Supramolecular Chemistry
Single Crystal X-ray Diffraction Analysis of Dicyclohexylamine (B1670486) Hydrochloride
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. For dicyclohexylamine hydrochloride, this technique has provided a clear picture of its crystal lattice, including bond lengths, angles, and the nature of its intermolecular interactions.
Crystallographic studies confirm that this compound crystallizes in the monoclinic space group P2₁/c. nih.govspectrabase.com Detailed parameters obtained from these analyses are crucial for understanding the compound's solid-state behavior.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₂H₂₄ClN | nih.govspectrabase.com |
| Crystal System | Monoclinic | nih.govspectrabase.com |
| Space Group | P 1 2₁/c 1 | spectrabase.com |
| a (Å) | 5.394 | spectrabase.com |
| b (Å) | 11.725 | spectrabase.com |
| c (Å) | 20.062 | spectrabase.com |
| α (°) | 90 | spectrabase.com |
| β (°) | 95.48 | spectrabase.com |
| γ (°) | 90 | spectrabase.com |
| Z | 4 | spectrabase.com |
| Radiation | MoKα (λ = 0.71069 Å) | nih.gov |
| R-factor | 0.0629 | spectrabase.com |
Single-crystal X-ray structural analysis of dicyclohexylammonium (B1228976) chloride reveals that the compound is strongly and intermolecularly hydrogen-bonded. nih.gov In the crystal lattice, the ammonium (B1175870) proton (N-H⁺) forms hydrogen bonds with the chloride ions (Cl⁻), creating a robust network that stabilizes the crystal structure. This network of interactions is a defining feature of the compound's supramolecular chemistry and is responsible for its high thermal stability. nih.gov The molecular packing in the unit cell is dictated by these directional hydrogen bonds. nih.gov
This compound is an achiral molecule. The formation of a chiral crystal structure from achiral components, a phenomenon known as spontaneous resolution or conglomerate crystallization, is a specific case in crystallography. Based on available scientific literature, there are no specific reports or analyses indicating that this compound crystallizes in a chiral space group or forms a conglomerate of chiral crystals.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
While Hirshfeld surface analysis is a potent tool for understanding supramolecular chemistry, a specific study applying this method to this compound has not been reported in the surveyed scientific literature. Such an analysis would be valuable to quantitatively decompose the hydrogen bonding network and other weaker van der Waals forces that contribute to the stability of the crystal structure.
Quantification of N–H…O Hydrogen Bond Contributions
In the solid state of this compound, the primary hydrogen bonding interaction is between the ammonium proton (N–H) and the chloride anion (Cl⁻), forming N–H…Cl hydrogen bonds, rather than N–H…O bonds, as there is no oxygen atom in the primary components. The crystal structure of dicyclohexylammonium chloride reveals the presence of strong intermolecular hydrogen bonds. niscpr.res.in
The dicyclohexylammonium ion acts as a hydrogen bond donor, while the chloride ion serves as the acceptor. These interactions are a dominant force in the crystal packing, linking the ionic components into a stable, three-dimensional network. While crystallographic studies confirm the presence and geometry of these N–H…Cl hydrogen bonds, specific quantitative energetic contributions of these bonds in this compound have not been extensively reported in the literature. However, analysis of the crystal structure shows that the N–H…Cl bond is bent by approximately 5 degrees, which is likely due to the steric influence of the bulky cyclohexyl groups. niscpr.res.in The chloride ion is observed to be equidistant from two adjacent dicyclohexylammonium units. niscpr.res.in
General methods for quantifying hydrogen bond strengths, such as variable-temperature infrared spectroscopy, NMR titration, and computational chemistry, could provide insight into the energetic contributions of these interactions in this compound. For instance, DFT studies on similar amino acid hydrochloride salts have been used to investigate N–H…Cl hydrogen bonds. nih.gov
Table 1: Crystallographic Data for Dicyclohexylammonium Chloride nih.gov
| Parameter | Value |
| Formula | C₁₂H₂₄ClN |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 5.394 |
| b (Å) | 11.725 |
| c (Å) | 20.062 |
| β (°) | 95.48 |
| Z | 4 |
Investigation of C–H…O Interactions in Crystal Packing
While this compound itself lacks oxygen atoms for direct C–H…O interactions within its primary structure, the investigation of such interactions is pertinent in the context of its salts with oxygen-containing anions. In the crystal structure of a closely related compound, dicyclohexylammonium nitrate(V), C–H…O hydrogen bonds play a significant role in the supramolecular assembly. nih.gov
In the nitrate (B79036) salt, in addition to the primary N–H…O hydrogen bonds, the ion pairs are linked via C–H…O interactions, which contribute to the formation of layers within the crystal structure. nih.gov These interactions involve the hydrogen atoms of the cyclohexyl rings and the oxygen atoms of the nitrate anion. The steric hindrance imposed by the bulky cyclohexyl rings influences the geometry of these interactions. nih.gov
Table 2: Selected Interatomic Distances and Angles in a Dicyclohexylammonium Salt
| Interaction | Compound | Distance (Å) | Angle (°) |
| N–H…O | Dicyclohexylammonium nitrate(V) | - | - |
| C–H…O | Dicyclohexylammonium nitrate(V) | - | - |
| N–H…Cl | Dicyclohexylammonium chloride | - | ~175 |
Characterization of C–H…π Electron Ring Interactions
A thorough review of the scientific literature reveals no specific studies or experimental data characterizing C–H…π electron ring interactions in the crystal structure of this compound. The structure of the dicyclohexylammonium cation, being aliphatic, lacks aromatic π-systems that are necessary for such interactions.
For C–H…π interactions to occur, there would need to be a co-crystallized molecule containing an aromatic ring, such as benzene (B151609) or a substituted aromatic compound. In such a co-crystal, the C–H bonds of the cyclohexyl rings could potentially interact with the π-electron cloud of the aromatic ring. While cation-π interactions are a well-documented phenomenon where a cation interacts with the face of a π-system, the dicyclohexylammonium ion is a saturated aliphatic cation. caltech.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of dicyclohexylamine (B1670486) hydrochloride. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and molecular orbitals.
The protonation of the nitrogen atom in dicyclohexylamine to form the hydrochloride salt significantly influences its electronic properties. The lone pair of electrons on the nitrogen atom of the parent amine becomes involved in the N-H bond, resulting in a positive charge on the ammonium (B1175870) group. This charge delocalization is influenced by the two bulky cyclohexyl groups.
Key electronic properties determined from quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): The MEP map of dicyclohexylamine hydrochloride would reveal a region of high positive potential around the ammonium group, indicating its susceptibility to nucleophilic attack. The cyclohexyl rings would exhibit regions of lower, more neutral potential.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is likely to be localized on the chloride anion, while the LUMO would be associated with the dicyclohexylammonium (B1228976) cation, particularly around the antibonding orbitals of the C-H and C-N bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution, revealing the extent of charge transfer and the nature of the ionic bond between the dicyclohexylammonium cation and the chloride anion.
These calculations provide a theoretical framework for understanding the compound's reactivity in various chemical environments.
Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing
Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions in the solid state. For this compound, MD simulations can elucidate the nature of intermolecular forces that govern its crystal packing.
In the crystalline lattice, the primary intermolecular interactions are expected to be:
Hydrogen Bonding: The ammonium group (-NH2+) of the dicyclohexylammonium cation can act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride anion (Cl-), which is a hydrogen bond acceptor. These N-H···Cl hydrogen bonds are a dominant force in the crystal packing, creating a network of interconnected ions.
Van der Waals Forces: The nonpolar cyclohexyl rings contribute significantly to the crystal packing through van der Waals interactions. The interlocking of these bulky groups influences the density and stability of the crystal structure.
MD simulations can model the collective motion of molecules in the crystal lattice, providing insights into vibrational modes, phase transitions, and the stability of the crystal structure at different temperatures and pressures. By simulating the system over time, it is possible to observe the dynamics of the hydrogen-bonding network and the conformational flexibility of the cyclohexyl rings within the crystal.
Table 1: Key Intermolecular Interactions in this compound Crystal
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | N-H group of the cation | Cl- anion | Primary directional force, forms ionic networks |
Mechanistic Modeling of Complex Reaction Pathways
Mechanistic modeling plays a crucial role in understanding the formation of dicyclohexylamine. One significant pathway is the catalytic hydrogenation of cyclohexanone (B45756) oxime. Computational models can be used to explore the potential energy surface of this reaction, identifying transition states and intermediates.
A proposed mechanism for the formation of dicyclohexylamine from cyclohexanone oxime involves several key steps that can be modeled computationally:
Hydrogenation of Cyclohexanone Oxime: The initial step is the reduction of the oxime to form cyclohexylamine (B46788).
Condensation: Two molecules of cyclohexylamine can condense, or one molecule of cyclohexylamine can react with an intermediate imine, to form a larger intermediate.
Deamination and Further Hydrogenation: The intermediate can then undergo deamination and further hydrogenation to yield dicyclohexylamine.
Another important reaction pathway is the disproportionation of cyclohexylamine to produce dicyclohexylamine and ammonia (B1221849). Thermodynamic analysis of this process has been conducted, revealing it to be slightly exothermic.
Table 2: Thermodynamic Data for the Disproportionation of Cyclohexylamine
| Thermodynamic Parameter | Value | Reference |
|---|
Computational modeling of these reaction pathways can provide detailed energetic profiles, helping to identify the rate-determining steps and optimize reaction conditions for the synthesis of dicyclohexylamine.
Structure-Activity Relationship (SAR) Investigations of Dicyclohexylamine and its Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. Dicyclohexylamine has been identified as a potent inhibitor of spermidine (B129725) synthase, an enzyme involved in polyamine biosynthesis. nih.gov This biological activity makes dicyclohexylamine and its derivatives interesting candidates for further investigation in medicinal chemistry.
The core structure of dicyclohexylamine, with its two bulky, hydrophobic cyclohexyl groups and a central secondary amine, is crucial for its inhibitory activity. SAR studies on dicyclohexylamine derivatives would typically involve systematic modifications of this structure to probe the key interactions with the enzyme's active site.
Key structural features and potential modifications for SAR studies include:
The Cyclohexyl Rings: The size and hydrophobicity of these rings are likely important for binding to hydrophobic pockets within the enzyme. Modifications could include replacing them with other cyclic or acyclic alkyl groups of varying sizes to determine the optimal steric and hydrophobic requirements.
The Amine Group: The basicity of the amine and its ability to form hydrogen bonds are critical. The hydrochloride salt form ensures that the amine is protonated at physiological pH, which may be essential for ionic interactions with the enzyme.
Substitution on the Rings: Introducing substituents on the cyclohexyl rings could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its binding affinity and selectivity.
A study on cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase revealed that a six-membered ring like cyclohexane (B81311) on one side of the amide was necessary for reasonable inhibitory potency, and increased hydrophobicity improved this potency. nih.gov While not directly on dicyclohexylamine, this finding underscores the importance of the cyclohexyl moiety in enzyme inhibition.
Table 3: General SAR Principles for Dicyclohexylamine Derivatives as Enzyme Inhibitors
| Structural Feature | Observation/Hypothesis | Potential Impact on Activity |
|---|---|---|
| Two Cyclohexyl Groups | Provide optimal hydrophobicity and steric bulk for binding. | Altering ring size or substitution could increase or decrease binding affinity. |
| Secondary Amine (protonated) | Likely forms key ionic and hydrogen bond interactions in the active site. | Modification of the amine or its pKa could significantly alter inhibitory potency. |
Thermodynamic Properties and Phase Behavior Prediction
The thermodynamic properties and phase behavior of this compound are important for its purification, formulation, and storage. Computational methods can be used to predict these properties.
The disproportionation of cyclohexylamine to dicyclohexylamine is a slightly exothermic process, and the main reaction is spontaneous at temperatures between 433–463 K. drugdesign.org
Table 4: Experimental and Calculated Thermodynamic Properties of Dicyclohexylamine
| Property | Value | Source |
|---|---|---|
| Melting Point | -0.1 °C | wikipedia.org |
| Boiling Point | 255.8 °C | wikipedia.org |
| Vapor Pressure | 0.0442 hPa at 25 °C | capes.gov.br |
| Water Solubility | 0.8 g/L at 25 °C | capes.gov.br |
| pKa | 10.39 at 25 °C | capes.gov.br |
| log Kow (neutral) | 4.37 (calculated) | capes.gov.br |
Computational models, such as those based on group contribution methods or equations of state, can be used to predict the phase behavior of this compound in different solvents and under various conditions. For instance, the solubility in different solvents is a critical parameter for crystallization processes, which are used for purification. scbt.com The strong ionic nature of the hydrochloride salt makes it more soluble in polar solvents compared to its free base.
Predictions of properties such as enthalpy of fusion, enthalpy of vaporization, and heat capacity can be made using computational chemistry, providing a more complete thermodynamic profile of the compound.
Environmental Research and Advanced Degradation Studies
Atmospheric Degradation Pathways
In the atmosphere, dicyclohexylamine (B1670486) is primarily degraded through reactions with photochemically-produced hydroxyl (OH) radicals. oecd.org This indirect photodegradation is the main pathway for its atmospheric removal.
The degradation of dicyclohexylamine in the atmosphere is initiated by its reaction with hydroxyl radicals. The rate constant for this vapor-phase reaction has been calculated, providing insight into the speed at which this process occurs under atmospheric conditions. These calculations are crucial for modeling the environmental persistence and transport of the compound.
| Parameter | Value | Temperature | Source |
|---|---|---|---|
| Rate Constant | 1.317 x 10-10 cm3 molecule-1 s-1 | 25 °C | oecd.org |
Based on the reaction rate constant, the atmospheric half-life of dicyclohexylamine has been estimated. This value represents the time it takes for half of the amount of the chemical to be removed from the atmosphere. The calculation assumes a daily average hydroxyl radical concentration of 500,000 radicals per cubic centimeter. oecd.org The atmospheric half-life is calculated to be approximately 2.9 hours. oecd.org
The reaction with OH radicals proceeds via H-abstraction from either the N-H bond or a C-H bond, initiating a series of reactions. nih.gov However, specific studies detailing the final stable degradation products of dicyclohexylamine from these atmospheric reactions are not extensively available in the reviewed scientific literature.
Biodegradation Mechanisms in Environmental Compartments
Biodegradation is a key process for the removal of dicyclohexylamine in aquatic environments and wastewater treatment systems. Studies have shown that it is susceptible to breakdown by microorganisms under aerobic conditions.
Standardized tests have been conducted to assess the ready biodegradability of dicyclohexylamine in aquatic environments. These tests utilize microorganisms from sources like activated sludge to simulate environmental conditions. The results indicate that dicyclohexylamine is readily biodegradable. oecd.org
| Test Type | Inoculum | Duration | Degradation | Source |
|---|---|---|---|---|
| Japanese MITI test (OECD TG 301C) | Activated Sludge | 14 days | 77% | oecd.org |
| Closed Bottle Test (OECD TG 301D) | Predominantly Domestic Sewage | 20 days | >96% | oecd.org |
Research has also demonstrated that dicyclohexylamine can be degraded under aerobic conditions by sewage enrichment cultures that have been acclimated to the compound. This indicates that microbial communities in wastewater treatment plants can adapt to efficiently break down this chemical.
Volatilization Dynamics from Aqueous Environments
The tendency of dicyclohexylamine to move from water to the atmosphere is known as volatilization. This process is governed by the compound's Henry's Law constant. With a pKa of 10.39, dicyclohexylamine exists predominantly in its protonated form in most natural aquatic environments, which significantly affects its volatility. oecd.org The neutral form of the compound has a high potential for volatilization from surface waters, whereas the protonated form is not expected to volatilize. oecd.org
An estimated Henry's Law constant for the neutral form is 5.57 Pa m³/mol. oecd.org Based on this value, volatilization half-lives have been estimated for different types of water bodies.
| Water Body Model | Volatilization Half-Life | Source |
|---|---|---|
| River | 1.1 days | nih.gov |
| Lake | 12 days | nih.gov |
Influence of Protonation State (pKa) on Volatility
Dicyclohexylamine is a strong base with a pKa value of approximately 10.4. drugfuture.comchemicalbook.com At a temperature of 25°C, its pKa is reported to be 10.39. oecd.org This high pKa value indicates that dicyclohexylamine will predominantly exist in its protonated form in most environmental compartments. oecd.org The protonation state of dicyclohexylamine significantly influences its volatility. The neutral form of the compound has a calculated Henry's Law constant of 5.57 Pa m³/mol at 25°C, suggesting a high potential for volatilization from surface waters. oecd.org Conversely, the protonated form has a much lower Henry's Law constant of 4.26 x 10⁻⁷ Pa m³/mol, indicating that it is not expected to volatilize from water. oecd.org Therefore, in acidic to neutral environmental conditions where the protonated form dominates, volatilization is not a significant fate process.
Henry's Law Constant Determination for Environmental Partitioning
The environmental partitioning of a chemical, including its tendency to move between water and air, is described by its Henry's Law constant. For dicyclohexylamine, this constant differs significantly between its neutral and protonated forms, highlighting the importance of pH in its environmental distribution.
The Henry's Law constant for the neutral form of dicyclohexylamine is estimated to be 5.5 x 10⁻⁵ atm-cu m/mole. nih.gov This value suggests that the neutral form of dicyclohexylamine will volatilize from water surfaces. oecd.orgnih.gov Based on this constant, the volatilization half-life from a model river is estimated to be approximately 1.1 days. nih.gov
In contrast, the Henry's Law constant for the protonated form of dicyclohexylamine is 4.26 x 10⁻⁷ Pa m³/mol. oecd.org This significantly lower value indicates that the protonated form is not expected to volatilize from water. oecd.org Given that dicyclohexylamine will be predominantly protonated in most natural waters, volatilization is not considered a primary environmental fate process for this compound. oecd.org
Interactive Data Table: Physicochemical Properties of Dicyclohexylamine
| Property | Value | Reference |
| pKa | 10.39 at 25°C | oecd.org |
| Henry's Law Constant (Neutral Form) | 5.57 Pa m³/mol at 25°C | oecd.org |
| Henry's Law Constant (Protonated Form) | 4.26 x 10⁻⁷ Pa m³/mol | oecd.org |
| Water Solubility | 0.8 g/L at 25°C | oecd.org |
| Vapor Pressure | 0.0442 hPa at 25°C | oecd.org |
Environmental Fate of Dicyclohexylamine as a Degradation Product of Other Compounds (e.g., DCBS)
Dicyclohexylamine is a known degradation product of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), a chemical used as a curing accelerator in the rubber vulcanization process, particularly in tire manufacturing. oecd.org DCBS can degrade under conditions of heat, humidity, and acidity, leading to the formation of 2-mercaptobenzothiazole (B37678) and dicyclohexylamine. oecd.org
Despite its formation from DCBS, the release of dicyclohexylamine from this source is not considered to be a major environmental concern. oecd.org This is primarily due to the rapid degradation of dicyclohexylamine in the environment. It is readily biodegradable and degrades quickly in the air, with a calculated atmospheric half-life of 2.9 hours due to reactions with photochemically produced hydroxyl radicals. oecd.org An aerobic ready biodegradation test showed 77% degradation after 14 days. oecd.org
Research on Analytical Detection in Environmental Samples
The detection and quantification of dicyclohexylamine in environmental samples such as water and wastewater are crucial for monitoring its presence and understanding its environmental fate. Various analytical methods have been developed for this purpose, often involving chromatographic techniques coupled with sensitive detectors.
Commonly employed methods for the analysis of organic contaminants in water include gas chromatography (GC) and liquid chromatography (LC), often paired with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. nih.govresearchgate.net For compounds like dicyclohexylamine, which are highly water-soluble, sample preparation techniques such as solid-phase extraction (SPE) may be necessary to isolate the analyte from the sample matrix before instrumental analysis. nih.gov
Specific analytical approaches that could be adapted for dicyclohexylamine detection include:
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are powerful techniques for identifying and quantifying organic compounds in aqueous samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and semi-volatile compounds and may require derivatization for polar analytes like amines to improve their chromatographic behavior. cdc.gov
The choice of analytical method depends on factors such as the required detection limits, the complexity of the sample matrix, and the available instrumentation. For trace-level analysis in complex environmental samples, methods like UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offer high resolution and sensitivity. nih.gov
Q & A
Q. What is the molecular structure of dicyclohexylamine hydrochloride, and how does it influence its reactivity in organic synthesis?
this compound consists of two cyclohexyl groups attached to a nitrogen atom, with a hydrogen ion and a chloride ion forming a quaternary ammonium salt. The steric hindrance from the bulky cyclohexyl groups reduces nucleophilic reactivity, making it a stabilizing agent in acid-catalyzed reactions. Its crystalline structure (confirmed via X-ray diffraction) ensures stability in polar solvents, which is critical for controlled proton transfer in synthesis .
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
This compound is widely used as:
- A counterion in salt formation to enhance drug solubility (e.g., in Favipiravir intermediates) .
- A reagent in peptide synthesis, particularly for protecting carboxyl groups via dicyclohexylamine salt formation, as seen in Boc-protected amino acid derivatives .
- A catalyst in asymmetric synthesis due to its chiral environment, enabling enantioselective transformations .
Q. What safety precautions are essential when handling this compound?
- Respiratory protection : Use NIOSH-certified respirators for aerosolized particles (e.g., N95 masks for low exposure; supplied-air respirators for prolonged handling) .
- Glove selection : Opt for nitrile or neoprene gloves (tested for >8-hour breakthrough time) to prevent dermal absorption .
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal to avoid environmental release of acidic residues .
Advanced Research Questions
Q. How can researchers optimize the purification of this compound using solvent extraction techniques?
A validated protocol involves:
- Liquid-liquid extraction : Partition the compound between chloroform (organic phase) and 10% NaOH (aqueous phase) to remove acidic impurities. The organic layer is dried over anhydrous Na₂SO₄ and crystallized via rotary evaporation .
- IR spectroscopy validation : Compare the product’s IR spectrum (e.g., NH₃⁺ stretch at 2500–3000 cm⁻¹) to reference standards to confirm purity .
Q. What strategies are recommended for resolving contradictions in toxicological data related to this compound exposure?
- Dose-response analysis : Reconcile discrepancies by evaluating study-specific dosing (e.g., Tanaka’s high-dose cyclamate study vs. lower-dose protocols showing no teratogenicity) .
- Species-specific metabolism : Compare rodent vs. primate metabolic pathways; for instance, testicular atrophy in rats (50 mg/kg) may not extrapolate to humans due to differential amine oxidase activity .
Q. What methodological considerations are critical when employing this compound in multi-step synthetic pathways?
- Byproduct mitigation : Monitor for triethylamine hydrochloride precipitation (common in esterification steps) and remove via cold filtration (−15°C) to prevent side reactions .
- pH control : Maintain reaction pH <3 to stabilize the protonated amine form, avoiding undesired dehydrohalogenation .
Q. How can computational tools enhance the design of synthetic routes involving this compound?
- Retrosynthesis algorithms : Use AI platforms (e.g., Reaxys-based models) to prioritize one-step routes, minimizing intermediate isolation steps. For example, predict feasible acyl chloride couplings with dicyclohexylamine for direct salt formation .
- DFT calculations : Model steric effects of cyclohexyl groups to predict regioselectivity in nucleophilic substitutions, reducing trial-and-error experimentation .
Notes
- Methodological Focus : Emphasis on reproducible protocols (e.g., IR validation, solvent extraction) ensures utility in laboratory practice.
- Contradiction Management : Critical evaluation of conflicting data (e.g., toxicity studies) highlights best practices for evidence synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
